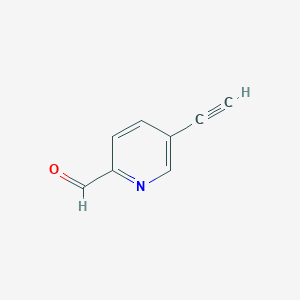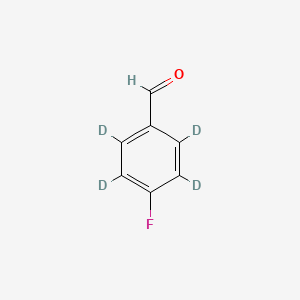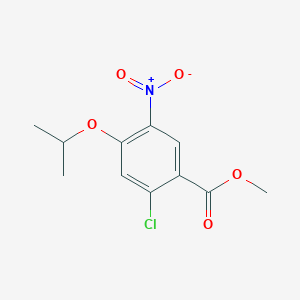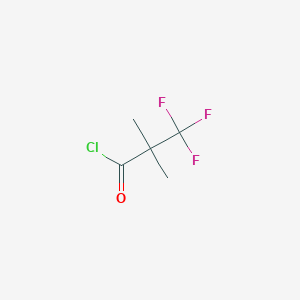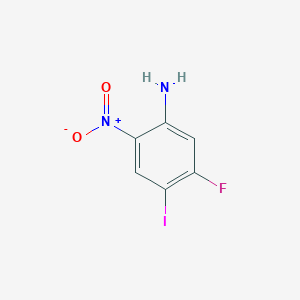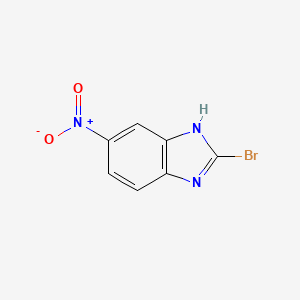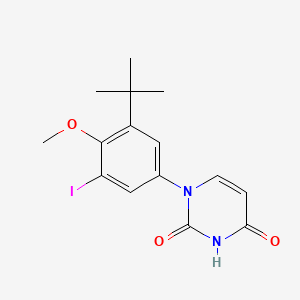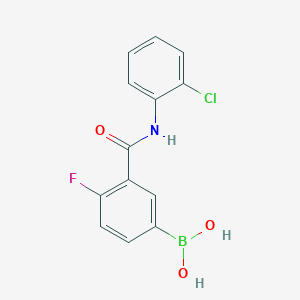![molecular formula C8H8ClN3O2 B1443086 [3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride CAS No. 1306606-52-9](/img/structure/B1443086.png)
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
説明
“[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1306603-46-2 . It has a molecular weight of 213.62 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2.ClH/c12-5-7-10-8 (11-13-7)6-1-3-9-4-2-6;/h1-4,12H,5H2;1H . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 213.62 .科学的研究の応用
Application 1: Antimicrobial Screening
- Summary of the Application: The compounds were synthesized in search of new substances capable of overcoming antimicrobial resistance .
- Methods of Application: The synthesized compounds were screened for antibacterial activity .
- Results: The compounds 1-[2-(3-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl])-3-(pyridin-2-yl)prop-2-en-1-one and 1-[2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one were effective against C. albicans and A. clavatus fungal strains, while 1-[(2-phenyl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridine-2-yl)prop-2-en-1-one and 1-[2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridin-2-yl)prop-2-en-1-one demonstrated activity against E. coli and P. aeruginosa bacterial strains .
Application 2: Inhibition of Prolyl-4-Hydroxylase
- Summary of the Application: Certain derivatives of pyridines have been found to inhibit the enzyme prolyl-4-hydroxylase, which plays a key role in the biosynthesis of collagen, a protein that provides structure to various tissues in the body .
- Methods of Application: The inhibitory activity of these compounds was assessed by determining the hydroxyproline content in HSC-T6 cells .
- Results: The study found that these compounds effectively inhibited prolyl-4-hydroxylase, suggesting potential applications in the treatment of diseases related to collagen production .
Application 3: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Summary of the Application: This research focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The synthesis methods were systematized according to the method to assemble the pyrazolopyridine system .
- Results: The study provided a comprehensive overview of the advantages and drawbacks of different synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives .
Application 4: Inhibition of Prolyl-4-Hydroxylase
- Summary of the Application: Certain derivatives of pyridines have been found to inhibit the enzyme prolyl-4-hydroxylase, which plays a key role in the biosynthesis of collagen, a protein that provides structure to various tissues in the body .
- Methods of Application: The inhibitory activity of these compounds was assessed by determining the hydroxyproline content in HSC-T6 cells .
- Results: The study found that these compounds effectively inhibited prolyl-4-hydroxylase, suggesting potential applications in the treatment of diseases related to collagen production .
Application 5: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
- Summary of the Application: This research focused on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The synthesis methods were systematized according to the method to assemble the pyrazolopyridine system .
- Results: The study provided a comprehensive overview of the advantages and drawbacks of different synthesis methods for 1H-pyrazolo[3,4-b]pyridine derivatives .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-5-7-10-8(11-13-7)6-2-1-3-9-4-6;/h1-4,12H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQGULADCRKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride | |
CAS RN |
1306606-52-9 | |
| Record name | [3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)

